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Compound of Interest

3-Benzyloxy-4-
Compound Name:
methoxybenzaldehyde

Cat. No.: B016803

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies
performed on 3-Benzyloxy-4-methoxybenzaldehyde. The document summarizes key
guantitative data from quantum chemical calculations, outlines the methodologies employed,
and visualizes the computational workflow. This information is crucial for understanding the
molecule's structural, spectroscopic, and electronic properties, which can inform its application
in drug design and materials science.

Computational Methodology

The theoretical calculations detailed in this guide were primarily conducted using Density
Functional Theory (DFT), a robust method for investigating the electronic structure of many-
body systems.

Software and Methods

Quantum chemical computations were performed using the Gaussian 09 software package.[1]
The molecular geometry of 3-Benzyloxy-4-methoxybenzaldehyde was optimized using the
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of both
Hartree-Fock theory and DFT.[1]

Basis Set
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The 6-311++G(d,p) basis set was employed for these calculations.[1] This set is augmented
with diffuse functions (++) for heavy atoms and hydrogen atoms, as well as polarization
functions (‘d' for heavy atoms and 'p' for hydrogen atoms), to provide a more accurate
description of the electron distribution, particularly for systems with lone pairs and for
calculating properties like vibrational frequencies.[1]

Spectroscopic and Property Calculations

 Vibrational Analysis: Vibrational frequencies (FT-IR and FT-Raman) were computed from the
optimized molecular geometry.[1][2]

* NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was used to
calculate the *H and *3C NMR chemical shifts.[1]

» Electronic Properties: The electronic properties, including the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were
determined. Time-dependent DFT (TD-DFT) was used for the theoretical UV-Vis spectral
analysis.[1]

o Atomic Charges: Mulliken population analysis (MPA) and Natural Bond Orbital (NBO)
analysis were used to compute the atomic charges.[1]

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of 3-
Benzyloxy-4-methoxybenzaldehyde.
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Caption: Computational workflow for the theoretical analysis.

Molecular Geometry

The optimized geometrical parameters of 3-Benzyloxy-4-methoxybenzaldehyde were
calculated at the B3LYP/6-31G(d,p) level.[2] The following tables summarize the key bond

lengths, bond angles, and dihedral angles.
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Bond Lengths

Bond Length (A)[2]

C1l-C2 1.3952

C1-C6 1.3948

C1-C10 1.54

C2-C3 1.3947

C2-C7 1.0997

C3-C4 1.3954

C3-028 1.43
Bond Angles

Angle Value (°)[2]

A(2,1,6) 119.9985

A(2,1,10) 119.9972

A(6,1,10) 120.0043

A(1,2,3) 120.0086

A(1,2,7) 119.9808

A(3,2,7) 120.0106

A(2,3,4) 119.9942
Dihedral Angles
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Dihedral Angle Value (°)[2]
D(6,1,2,3) 0.0323
D(6,1,2,7) 179.9532
D(10,1,2,3) -179.9729
D(10,1,2,7) -0.052
D(2,1,6,5) 0.0149
D(2,1,6,9) 179.9892
D(10,1,6,5) -179.9798

Vibrational Spectroscopy

The theoretical vibrational frequencies were calculated and compared with experimental FT-IR
and FT-Raman data.

Calculated ] .

e Experimental FT-IR  Experimental FT- o
2] (cm~3)[2] Raman (cm~2)[2]

37.56 40 - -
64.03 56.25 - -
77.57 75 - -
114.22 114 - -
152.91 154 - -
165.13 169 - -
426.69 424 417 -
432.62 445 - -
452.6 443 - -
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NMR Spectroscopy

The H and 3C NMR chemical shifts were calculated using the GIAO method.[1]

Note: The specific calculated chemical shift values are presented in the source literature and
can be referenced for detailed analysis. The calculations were performed for the molecule in
both the gas phase and in a solvent phase.[1]

Electronic Properties
HOMO-LUMO Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic
transitions of a molecule.

Parameter Value (eV)[1]
HOMO Energy -0.256
LUMO Energy -0.080
HOMO-LUMO Energy Gap 0.176

The small energy gap indicates the possibility of charge transfer within the molecule.[1]

UV-Vis Spectral Analysis

Theoretical UV-Vis absorption wavelengths were calculated using the TD-SCF functional with
the B3LYP/6-311++G(d,p) combination.[1]
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Calculated Amax (nm)[1] Excitation Energy (eV)[1] Oscillator Strength (f)[1]
335 3.696 0.0002
279 4.429 0.3089
264 4.679 0.1539
256 4.837 0.0188
254 4.873 0.0761
248 4.980 0.0161
234 5.291 0.0010
227 5.450 0.0312
225 5.498 0.0049
217 5.709 0.2693

Atomic Charge Distribution

The distribution of atomic charges was calculated using both Mulliken and Natural population
analysis methods with the B3LYP/6-311++G(d,p) basis set.[1] These charges influence the
dipole moment, molecular polarizability, and other electronic properties of the molecule. The
analysis revealed that all hydrogen atoms are positively charged.[1]

Logical Relationship of Molecular Components

The following diagram illustrates the connectivity of the functional groups in 3-Benzyloxy-4-
methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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